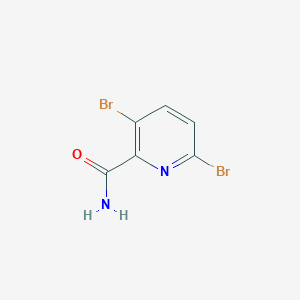
3,6-Dibromopicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromopicolinamide is an organic compound with the molecular formula C6H4Br2N2O It is a derivative of picolinamide, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopicolinamide typically involves the bromination of picolinamide. One common method is the direct bromination of picolinamide using bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
3,6-Dibromopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.
科学研究应用
3,6-Dibromopicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3,6-Dibromopicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
3-Amino-5-bromopicolinamide: This compound has a similar structure but with an amino group at the 3rd position instead of a bromine atom.
3,6-Dibromopicolinic acid: This compound has carboxylic acid functionality instead of an amide group.
Uniqueness
3,6-Dibromopicolinamide is unique due to the presence of two bromine atoms at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC 名称 |
3,6-dibromopyridine-2-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) |
InChI 键 |
LDGKTUJFXGJVAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Br)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


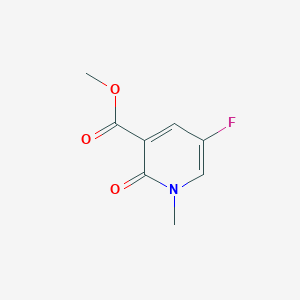
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
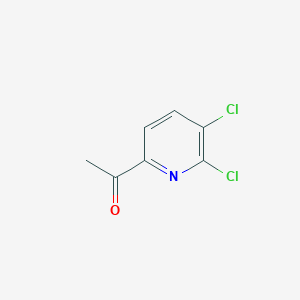
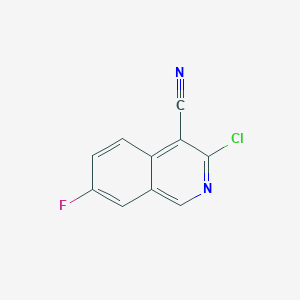
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)
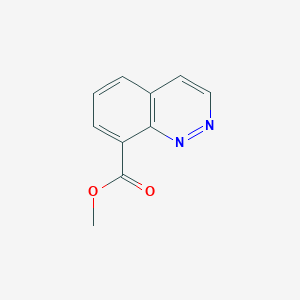

![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
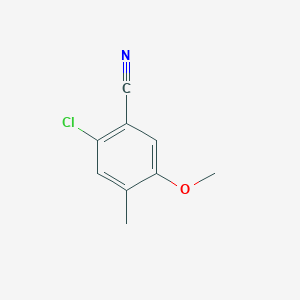
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)



